N~6~-(furan-2-ylmethyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-[(FURAN-2-YL)METHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, particularly in the field of medicinal chemistry. They are known for their potential as protein kinase inhibitors, which makes them promising candidates for cancer treatment .
Preparation Methods
The synthesis of N6-[(FURAN-2-YL)METHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may employ green chemistry principles to minimize environmental impact and enhance yield .
Chemical Reactions Analysis
N6-[(FURAN-2-YL)METHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
N6-[(FURAN-2-YL)METHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with various biological targets.
Medicine: It shows potential as an anticancer agent due to its ability to inhibit protein kinases.
Industry: It can be used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, N6-[(FURAN-2-YL)METHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE disrupts the phosphorylation process, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine These compounds share structural similarities but differ in their specific substituents and biological activities. N6-[(FURAN-2-YL)METHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which contributes to its distinct biological properties .
Properties
Molecular Formula |
C22H18N6O |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-N-(furan-2-ylmethyl)-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C22H18N6O/c1-3-8-16(9-4-1)25-20-19-15-24-28(17-10-5-2-6-11-17)21(19)27-22(26-20)23-14-18-12-7-13-29-18/h1-13,15H,14H2,(H2,23,25,26,27) |
InChI Key |
PRZCWXJPYDXQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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